Topological Polar Surface Area (TPSA) and Hydrogen-Bond Acceptor Capacity: 3-(4-Nitrophenoxy)azetidine vs. 3-Phenoxyazetidine
The 4-nitrophenoxy substituent dramatically increases the topological polar surface area (TPSA) and hydrogen-bond acceptor count relative to the unsubstituted phenyl analog. 3-(4-Nitrophenoxy)azetidine has a TPSA of 67.1 Ų and 4 hydrogen-bond acceptors, compared to 21.3 Ų and 2 acceptors for 3-phenoxyazetidine [1]. This difference exceeds typical thresholds used in CNS drug design (TPSA <60–70 Ų for brain penetration), indicating that the nitro derivative may exhibit significantly reduced passive CNS permeability relative to the unsubstituted compound [1][2].
| Evidence Dimension | Topological Polar Surface Area (TPSA) and Hydrogen-Bond Acceptor Count |
|---|---|
| Target Compound Data | TPSA 67.1 Ų; H-bond acceptors 4 |
| Comparator Or Baseline | 3-Phenoxyazetidine: TPSA 21.3 Ų; H-bond acceptors 2 |
| Quantified Difference | TPSA +45.8 Ų (+215%); H-bond acceptors +2 (+100%) |
| Conditions | Computed properties from PubChem (Cactvs 3.4.8.24, PubChem release 2025.09.15) |
Why This Matters
A 215% increase in TPSA can move a compound from CNS-penetrant to peripherally restricted space, making this differentiation critical for target tissue selectivity in procurement decisions.
- [1] PubChem Compound Summary for CID 21625415, 3-(4-Nitrophenoxy)azetidine. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1219977-31-7 (accessed May 2026). View Source
- [2] PubChem Compound Summary for CID 12812501, 3-Phenoxyazetidine. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/12812501 (accessed May 2026). View Source
